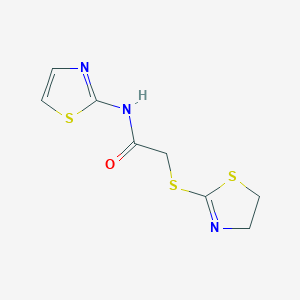

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS3/c12-6(11-7-9-1-3-13-7)5-15-8-10-2-4-14-8/h1,3H,2,4-5H2,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGHMXPQOFOVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Molecular Formula : C14H12FN3OS3

- Molecular Weight : 353.46 g/mol

- CAS Number : 892068-27-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A significant study evaluated a series of thiazole derivatives against various cancer cell lines. The results showed that compounds with thiazole moieties exhibited notable cytotoxicity. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| T1 | MCF-7 | 2.21 |

| T26 | BGC-823 | 1.67 |

| T38 | HepG2 | 1.11 |

These findings suggest that the incorporation of thiazole rings enhances the cytotoxic activity against cancer cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In a comparative study of various thiazole derivatives, it was found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substituents on the thiazole ring were crucial for enhancing antimicrobial efficacy .

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. Thiazole derivatives have been shown to interact with various cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of thiazole-containing compounds and evaluated their biological activities. The results indicated that compounds with hydrazide-hydrazone and carboxamide functionalities exhibited enhanced cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Antibacterial Studies : Another research focused on synthesizing novel thiazole derivatives and testing their antibacterial properties. The findings revealed that certain derivatives were significantly more effective than existing antibiotics against resistant bacterial strains .

- In vitro Studies : In vitro assays demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential role as an anticancer agent. The effectiveness was attributed to its ability to disrupt cellular functions through multiple pathways .

Scientific Research Applications

Agricultural Applications

1. Pesticidal Activity

The compound's structural characteristics may lend it useful properties as a pesticide or herbicide. Thiazole derivatives have been noted for their ability to disrupt biological pathways in pests and pathogens, making them candidates for agricultural applications aimed at crop protection .

2. Plant Growth Regulators

In addition to pest control, thiazole compounds are being explored as plant growth regulators. Their ability to influence growth patterns can be beneficial in enhancing crop yields and improving resistance to environmental stressors .

Material Science Applications

1. Polymer Development

The unique chemical properties of thiazoles allow for their incorporation into polymer matrices. This can enhance material properties such as thermal stability and mechanical strength. Research into the use of thiazole derivatives in polymer science is ongoing, with potential applications ranging from packaging materials to advanced composites .

Table 1: Overview of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Dihydrothiazole vs. Aromatic Rings : The target compound’s dihydrothiazole introduces partial saturation, reducing aromaticity compared to fully aromatic oxazole or pyrimidine analogs. This may enhance flexibility but reduce π-π stacking interactions critical for binding to flat enzyme pockets.

- Sulfanyl Linker Modifications : Replacement of the dihydrothiazole with oxadiazole or thiadiazole alters electron distribution. For instance, oxadiazole’s electron-withdrawing nature could decrease electron density at the acetamide carbonyl, affecting hydrogen-bond acceptor strength.

- Substituent Effects : SirReal2’s naphthalenylmethyl group adds significant hydrophobicity, likely improving membrane permeability compared to the target compound’s simpler thiazole. Similarly, the dimethoxyphenyl group in may enhance solubility via methoxy oxygen lone pairs.

Pharmacological Implications

- Enzyme Inhibition : SirReal2’s SIRT2 inhibition highlights how bulky substituents (e.g., naphthalene) can optimize interactions with enzyme active sites. The target compound’s lack of such groups suggests divergent targets or lower potency.

- Metabolic Stability : Thiadiazole derivatives (e.g., ) with acetamido groups may undergo slower hydrolysis than dihydrothiazole-containing compounds due to steric hindrance, influencing half-life.

- Solubility and Bioavailability : The oxazole analog has a predicted pKa of 7.77, suggesting moderate ionization at physiological pH, whereas the target compound’s dihydrothiazole may confer higher basicity, altering solubility profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves coupling a thiazole-2-amine derivative with a functionalized acetamide precursor. A reflux-based approach in glacial acetic acid (10 mL) at 100–110°C for 2–3 hours is effective, with reaction monitoring via TLC (e.g., hexane:ethyl acetate, 3:1). Post-reaction, the product is cooled, filtered, and recrystallized from ethanol or acetone to achieve >95% purity. This method minimizes side reactions and ensures high yield . For analogous compounds, dichloromethane and triethylamine have been used as solvents and bases, respectively, to facilitate acylation .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of thiazole rings, sulfanyl linkages, and acetamide moieties. For example, ¹H NMR peaks at δ 3.5–4.0 ppm indicate methylene protons adjacent to sulfur atoms. Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS for [M+H]+ ions). Single-crystal X-ray diffraction resolves stereoelectronic properties, with torsion angles (e.g., 61.8° between dichlorophenyl and thiazolyl planes) confirming conformational stability .

Q. How can researchers screen for preliminary biological activity in this compound?

- Methodological Answer : Use in vitro antimicrobial assays such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with structurally similar compounds (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) to identify structure-activity trends . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) at concentrations ≤100 µM.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediate energies. Tools like Gaussian 16 or ORCA can predict regioselectivity in thiazole-acetamide coupling. Pair computational data with high-throughput experimentation (HTE) to screen solvents, catalysts, and temperatures. ICReDD’s integrated approach (computational + experimental) reduces optimization time by 40–60% by identifying energy-minimized pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content). Standardize protocols using ISO-certified reagents and replicate experiments under controlled environments (e.g., 37°C, 5% CO₂). For dose-response anomalies, perform Hill slope analysis to confirm sigmoidal curves. Cross-validate with orthogonal assays (e.g., fluorescence-based enzymatic inhibition for kinase targets) . If solubility limits bioactivity, use co-solvents like DMSO (<1% v/v) or nanoformulation to enhance bioavailability.

Q. How can hydrogen-bonding networks in the crystal structure inform reactivity?

- Methodological Answer : Analyze X-ray crystallography data to identify N–H⋯N hydrogen bonds (e.g., R₂²(8) motifs in inversion dimers). These interactions stabilize the crystal lattice and influence solubility. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., 10–12% contribution from Cl⋯H interactions in chlorophenyl derivatives), guiding solvent selection for recrystallization. Polarizable continuum models (PCM) in DFT simulations correlate crystal packing with solution-phase stability .

Q. What methodologies elucidate the compound’s mechanism of action in pharmacological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with proteins like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. Validate predictions via surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values). For enzyme inhibition, conduct kinetic assays (e.g., NADH depletion rates for oxidoreductases). Synchrotron-based X-ray crystallography of ligand-protein complexes provides Å-level resolution of binding pockets .

Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols or bioactivity data.

- Always cross-validate computational predictions with experimental data to mitigate model inaccuracies.

- Structural analogs (e.g., chlorophenyl or nitrophenyl derivatives) provide benchmarks for SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.